molecular formula C24H45NO6S B009719 Triethanolamine dodecylbenzenesulfonate CAS No. 27323-41-7

Triethanolamine dodecylbenzenesulfonate

Cat. No.: B009719
CAS No.: 27323-41-7
M. Wt: 475.7 g/mol
InChI Key: AVQBNVFOJDNROP-UHFFFAOYSA-N
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Description

Triethanolamine dodecylbenzenesulfonate is a compound that belongs to the class of alkylbenzene sulfonates. It is commonly used as a surfactant in various industrial and household applications. This compound is known for its ability to reduce the surface tension of water, making it an effective cleaning agent. It is typically found in detergents, shampoos, and other personal care products.

Biochemical Analysis

Biochemical Properties

Triethanolamine Dodecylbenzenesulfonate is a class of anionic surfactants, consisting of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group . It is used primarily in making surfactants, such as for emulsifier . It neutralizes fatty acids, adjusts and buffers the pH, and solubilizes oils and other ingredients that are not completely soluble in water .

Cellular Effects

The primary hazard of this compound is its potential threat to the environment . Ingestion may cause irritation of the mouth and stomach. Contact with eyes or prolonged contact with skin may cause irritation . It is not toxic in single-dose oral and dermal animal tests, and no systemic toxicities were observed in repeat-dose dermal animal studies .

Molecular Mechanism

This compound is an acidic salt of an amine. These salts are generally soluble in water. The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0. They react as acids to neutralize bases .

Temporal Effects in Laboratory Settings

The effect of this compound on metastable pitting behavior of 304 stainless steel in simulated concrete pore solutions (SCPS) with chlorine contamination was studied . The corrosion potential (Ecorr) and breakdown potential (Eb) increased with the growth of the this compound concentrations .

Dosage Effects in Animal Models

Dodecylbenzenesulfonate salts are not toxic in single-dose oral and dermal animal tests, and no systemic toxicities were observed in repeat-dose dermal animal studies . At 15% concentrations, sodium dodecylbenzenesulfonate was severely irritating to rabbit skin .

Metabolic Pathways

It is known that this compound is produced from the reaction of ethylene oxide with aqueous ammonia .

Transport and Distribution

It is known that it is soluble in water and partially soluble in alcohol, with dermal absorption dependent on pH .

Preparation Methods

The preparation of triethanolamine dodecylbenzenesulfonate involves a sulfonation reaction followed by neutralization. The synthetic route generally includes the following steps :

    Sulfonation Reaction: Dodecylbenzene is reacted with sulfur trioxide in a continuous reactor, such as a falling film reactor. This reaction produces dodecylbenzenesulfonic acid.

    Neutralization: The dodecylbenzenesulfonic acid is then neutralized with triethanolamine to form this compound.

Industrial production methods often utilize continuous reactors to ensure efficient and consistent production of the compound .

Chemical Reactions Analysis

Triethanolamine dodecylbenzenesulfonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sulfur trioxide for sulfonation and triethanolamine for neutralization. The major products formed are typically salts and water .

Comparison with Similar Compounds

Triethanolamine dodecylbenzenesulfonate can be compared with other alkylbenzene sulfonates, such as:

The uniqueness of this compound lies in its combination of triethanolamine and dodecylbenzenesulfonate, providing both surfactant and pH-adjusting properties .

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;3-dodecylbenzenesulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;8-4-1-7(2-5-9)3-6-10/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);8-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQBNVFOJDNROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O.C(CO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3S.C6H15NO3, C24H45NO6S
Record name TRIETHANOLAMINE DODECYLBENZENESULFONATE
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Molecular Weight

475.7 g/mol
Source PubChem
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Physical Description

This material contains triethanolamine dodecylbenzenesulfonate, a white- colored, waxy solid dissolved in a liquid carrier. The primary hazard of this material is its potential threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams., White waxy solid dissolved in a liquid carrier; [CAMEO] 60% Aqueous solution: Yellowish-brown liquid; [CHRIS]
Record name TRIETHANOLAMINE DODECYLBENZENESULFONATE
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Record name Dodecylbenzenesulfonic acid, triethanolamine salt
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Density

1.2 at 68 °F (est.) (USCG, 1999) - Denser than water; will sink
Record name TRIETHANOLAMINE DODECYLBENZENESULFONATE
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CAS No.

27323-41-7
Record name TRIETHANOLAMINE DODECYLBENZENESULFONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4690
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Dodecylbenzenesulfonic acid, triethanolamine salt
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Record name Dodecylbenzenesulphonic acid, compound with 2,2',2''-nitrilotriethanol (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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